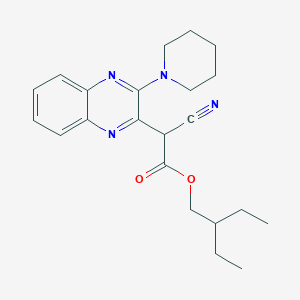

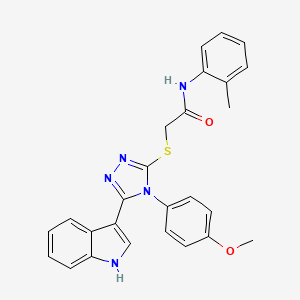

![molecular formula C17H15N3O4 B2590098 N'-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide CAS No. 860651-42-9](/img/structure/B2590098.png)

N'-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

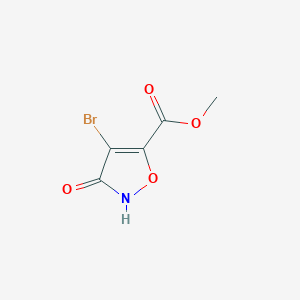

N’-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide is an organic compound . It belongs to the class of organic compounds known as alpha amino acid amides, which are amide derivatives of alpha amino acids .

Synthesis Analysis

The synthesis of benzoxazole derivatives, such as N’-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide, involves various methods. One efficient method enables the synthesis of benzoxazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves a sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides .Molecular Structure Analysis

The molecular structure of N’-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide contains a total of 34 bonds, including 21 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 2 double bonds, and 10 aromatic bonds . It also includes 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 N hydrazine, and 1 Isoxazole .Chemical Reactions Analysis

The chemical reactions of benzoxazole derivatives involve various strategies. For instance, the combination of sulfur and DABCO efficiently promotes a reductive coupling/annulation of o-nitrophenols or o-nitroanilines with benzaldehydes . An iron-catalyzed hydrogen transfer strategy for the redox condensation of o-hydroxynitrobenzenes with alcohols provides a wide range of 2-substituted benzoxazoles .Physical And Chemical Properties Analysis

N’-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide has a molecular weight of 325.32 . It is a solid compound . The IUPAC name is N’-(1,2-benzisoxazol-3-ylacetyl)-4-methoxybenzohydrazide .Applications De Recherche Scientifique

Drug Discovery and Medicinal Chemistry

Benzoxazole derivatives serve as valuable building blocks in drug discovery. Researchers have extensively used them as starting materials for various mechanistic approaches. The compound’s bicyclic planar structure makes it favorable for drug development. Notably, N’-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide exhibits a broad substrate scope and functionalization potential. Its bioactivities include:

Synthesis Strategies

Researchers have explored various synthetic pathways to obtain benzoxazole derivatives. Notably, 2-aminophenol serves as a precursor for benzoxazole synthesis. Different reaction conditions and catalysts have been employed, including nanocatalysts, metal catalysts, and ionic liquid catalysts. These strategies allow for efficient and well-organized synthesis of benzoxazole compounds .

Antibacterial Activity

While specific studies on N’-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide are limited, related benzoxazole derivatives have demonstrated antibacterial properties. For instance, compounds containing quinoxaline and benzoxazole fragments were synthesized and tested against gram-positive and gram-negative bacterial strains. Further research could explore this compound’s antibacterial potential .

Cytotoxic Effects

In preliminary evaluations, related benzoxazole derivatives exhibited cytotoxic effects against cancer cells. Compound 5d, similar to our target compound, showed inhibition of lung, breast, and colon cancer cell growth. Further investigations could explore its potential as an anti-cancer agent .

Safety And Hazards

The safety information available indicates that N’-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide has a GHS07 pictogram and a warning signal word . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .

Propriétés

IUPAC Name |

N'-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4/c1-23-12-8-6-11(7-9-12)17(22)19-18-16(21)10-14-13-4-2-3-5-15(13)24-20-14/h2-9H,10H2,1H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNVAKRKGDDWCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NNC(=O)CC2=NOC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

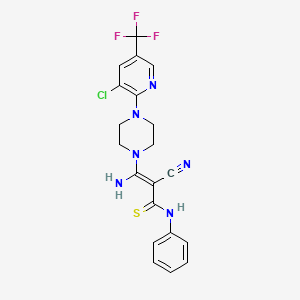

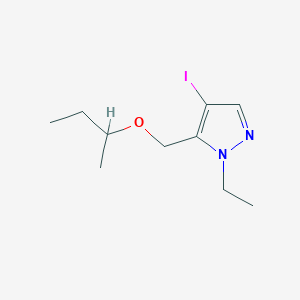

![3-[[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]piperidin-2-one](/img/structure/B2590023.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/no-structure.png)

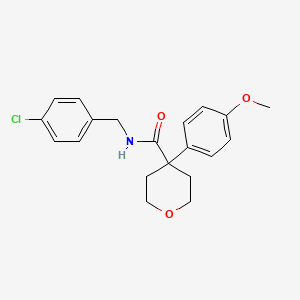

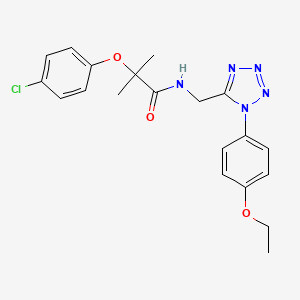

![5-amino-1-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide](/img/structure/B2590038.png)